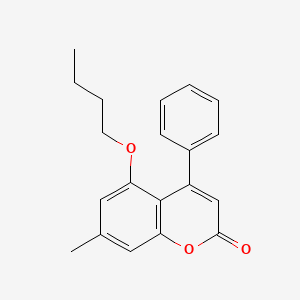
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one: is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in nature, particularly in green plants, fungi, and bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic compounds with β-keto esters in the presence of acid catalysts. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters under acidic conditions . This method can be carried out using both homogeneous catalysts, such as concentrated sulfuric acid, and heterogeneous catalysts, such as cation-exchange resins .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and energy-efficient processes . The specific industrial methods for producing this compound may vary, but they generally follow the principles of sustainable and environmentally friendly chemistry.
Chemical Reactions Analysis
Types of Reactions
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, coumarin derivatives are known to inhibit enzymes such as xanthine oxidase and cyclooxygenase, leading to their anti-inflammatory and antioxidant effects . The specific molecular targets and pathways for this compound may vary depending on its application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-methyl-2H-chromen-2-one: A simpler coumarin derivative with similar biological activities.
5,7-bis((4-methylbenzyl)oxy)-4-phenyl-2H-chromen-2-one: Another coumarin derivative with different substituents, leading to variations in its chemical and biological properties.
5-((4-methoxybenzyl)oxy)-7-methyl-4-phenyl-2H-chromen-2-one: A structurally related compound with a methoxy group instead of a butoxy group.
Uniqueness
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the butoxy group may enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .
Properties
Molecular Formula |
C20H20O3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-butoxy-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C20H20O3/c1-3-4-10-22-17-11-14(2)12-18-20(17)16(13-19(21)23-18)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3 |
InChI Key |
GGWZJHNJSANIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
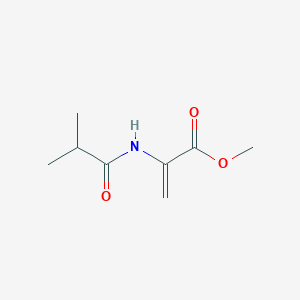
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
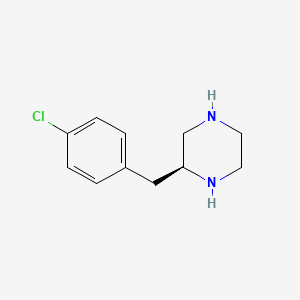
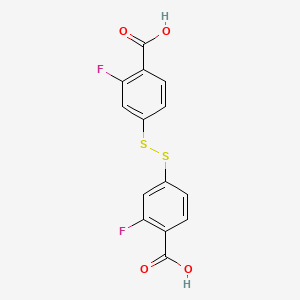
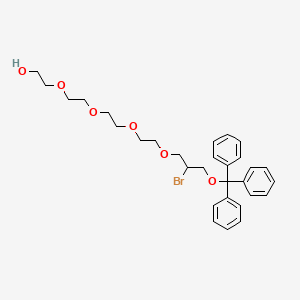
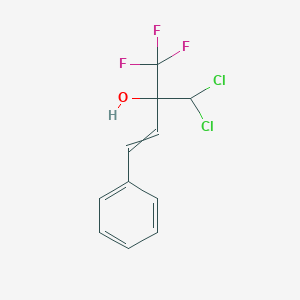

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
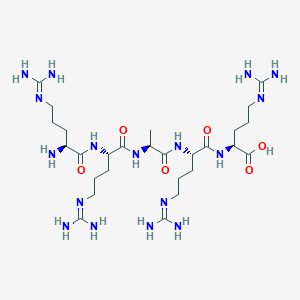
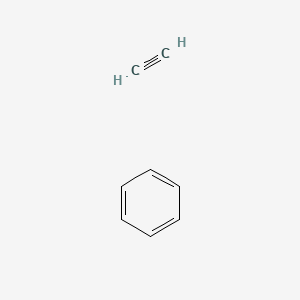
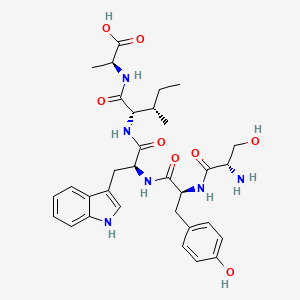
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
